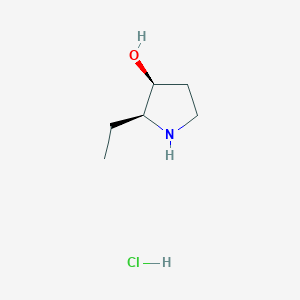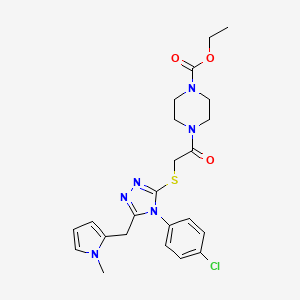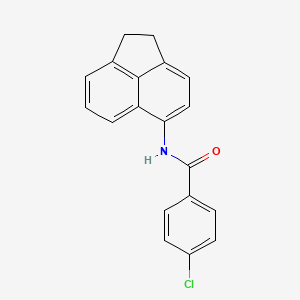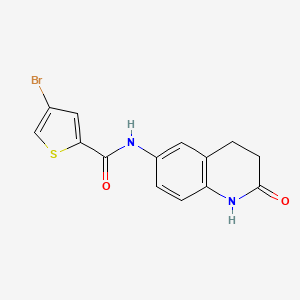
(2S,3S)-2-Ethylpyrrolidin-3-ol; Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride” is a compound that belongs to the class of organic compounds known as secondary alcohols . These are compounds containing a secondary alcohol functional group, with the general structure HOC®(R’) (R,R’=alkyl, aryl) .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction. The stereochemistry could be controlled using chiral catalysts or chiral starting materials .Molecular Structure Analysis
The (2S,3S) notation indicates the configuration of the chiral centers in the molecule . In this case, it means that the molecule has two chiral centers, and both of them have an S configuration .Chemical Reactions Analysis
As a secondary alcohol, this compound could undergo typical alcohol reactions, such as oxidation to form a ketone, or substitution to form an ether. The pyrrolidine ring could also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis
As a secondary alcohol, this compound would be expected to form hydrogen bonds, which could affect its physical properties such as solubility and boiling point . The presence of the pyrrolidine ring could also influence these properties .Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been found to inhibit enzymes such as beta-lactamase . Beta-lactamase enzymes are known to hydrolyze important antibiotics, posing challenges in the treatment of serious infections .
Mode of Action
The compound’s stereochemistry, denoted by the (2s,3s) configuration, indicates the spatial arrangement of its atoms . This configuration can influence how the compound interacts with its targets and any resulting changes .
Biochemical Pathways
Similar compounds have been associated with the production of 2,3-butanediol, a valuable chemical used in various industrial applications .
Pharmacokinetics
Research on similar compounds suggests that they undergo a ph- and temperature-dependent nonenzymatic conversion to active monoepoxides .
Result of Action
Similar compounds have been found to exhibit anticonvulsant activity in animal models of partial seizures .
Action Environment
Factors such as ph and temperature can significantly influence the conversion of similar compounds to their active forms .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride in lab experiments include its versatility, efficiency, and reliability. It has been found to be a safe and effective chiral building block that can be used in the synthesis of various biologically active compounds. However, the limitations of using (2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride in lab experiments include its cost and availability.
Zukünftige Richtungen
There are many future directions for the use of (2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride in scientific research. One future direction is the development of new and efficient methods for the synthesis of this compound. Another future direction is the exploration of its potential applications in the synthesis of new and biologically active compounds. Additionally, the investigation of its mechanism of action and its biochemical and physiological effects may lead to the discovery of new and useful applications for this compound.
Synthesemethoden
The synthesis of (2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride can be achieved through various methods. One of the most common methods involves the reaction of ethylmagnesium bromide with pyrrolidinone, followed by reduction with sodium borohydride. Another method involves the reaction of ethylamine with pyrrolidinone, followed by reduction with sodium borohydride. These methods have been widely used in the synthesis of (2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride, and have been found to be efficient and reliable.
Wissenschaftliche Forschungsanwendungen
- (2S,3S)-2-Ethylpyrrolidin-3-ol zeigt entzündungshemmende und analgetische Eigenschaften. Es hemmt Enzyme wie COX-1 und COX-2, die eine Schlüsselrolle bei Entzündungs- und Schmerzsignalwegen spielen . Forscher haben seine Anwendung bei der Behandlung chronischer Entzündungen und Schmerzlinderung untersucht.
- (2S,3S)-2-Ethylpyrrolidin-3-ol kann als Vorläufer für die Herstellung von (2S,3S)-Butandiol dienen. Biokatalyse unter Verwendung von Ganzzellsystemen wurde eingesetzt, um meso-2,3-Butandiol effizient in (2S,3S)-Butandiol mit hoher Stereoisomerenreinheit umzuwandeln . Dies hat Anwendungen bei der Produktion von wertvollen Chemikalien.
- Im Bereich der Heilpilze haben Forscher eine Ceramidverbindung mit der räumlichen Struktur 2S,3S,4R-2-Hexadecanoylamino-Octadecan-1,3,4-triol isoliert. Dieses aus höheren Pilzen gewonnene Ceramid besitzt biologische Aktivitäten . Die weitere Erforschung seiner potenziellen therapeutischen Anwendungen ist im Gange.
Entzündungshemmende und Analgetische Eigenschaften
Butandiol-Produktion
Ceramid-Isolierung
Eigenschaften
IUPAC Name |
(2S,3S)-2-ethylpyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-5-6(8)3-4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJGLZKQNPMMIW-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](CCN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-difluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2455854.png)

![N-[(4-butyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2455856.png)

![3-methoxy-1-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2455860.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenylacetamide](/img/structure/B2455864.png)


![4-benzoyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2455867.png)


![1-(4-Fluorophenyl)-4-[[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2455874.png)
![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2455876.png)